molecular formula C28H37N5O7 B14407381 L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- CAS No. 80479-94-3

L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl-

Cat. No.: B14407381
CAS No.: 80479-94-3
M. Wt: 555.6 g/mol
InChI Key: KAWKFYNHTVUBLV-VABKMULXSA-N
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Description

L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- is a complex peptide compound that combines several amino acids, including L-tyrosine, L-leucine, L-phenylalanine, glycine, and glycine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are commonly used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for potential therapeutic applications, including as a precursor for neurotransmitter synthesis.

    Industry: Utilized in the production of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-leucyl-L-phen

Properties

CAS No.

80479-94-3

Molecular Formula

C28H37N5O7

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-21(29)26(37)33-22(13-18-6-4-3-5-7-18)27(38)31-15-24(35)30-16-25(36)32-23(28(39)40)14-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,38)(H,32,36)(H,33,37)(H,39,40)/t21-,22-,23-/m0/s1

InChI Key

KAWKFYNHTVUBLV-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

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